1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene
Description
1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C20H26O3 It is a derivative of benzene, characterized by the presence of ethyl and ethoxy groups attached to the benzene ring
Properties
Molecular Formula |
C20H26O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H26O3/c1-3-17-5-9-19(10-6-17)22-15-13-21-14-16-23-20-11-7-18(4-2)8-12-20/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
KZHXCEFGXRSDTG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene typically involves the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Etherification: The 4-ethylphenol is then reacted with ethylene oxide to form 4-ethylphenoxyethanol.
Further Etherification: The 4-ethylphenoxyethanol undergoes another etherification reaction with ethylene oxide to form 4-ethylphenoxyethoxyethanol.
Final Etherification: The 4-ethylphenoxyethoxyethanol is reacted with 1-bromo-4-ethylbenzene in the presence of a base to form the final product, 1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The ethoxy groups can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-{2-[2-(4-propylphenoxy)ethoxy]ethoxy}benzene: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-Ethyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene is unique due to its specific combination of ethyl and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
